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This guide provides a detailed comparative analysis of two investigational drugs, Vilobelimab
and INF904, for the treatment of hidradenitis suppurativa (HS). This document is intended for

researchers, scientists, and drug development professionals, offering an objective comparison

of the mechanisms of action, clinical efficacy, and experimental protocols based on available

data.

Introduction to Hidradenitis Suppurativa and the
Role of the Complement System
Hidradenitis suppurativa (HS) is a chronic, inflammatory skin disease characterized by

recurrent, painful nodules, abscesses, and draining tunnels, predominantly in intertriginous skin

areas. The pathogenesis of HS is complex and involves a dysregulated immune response. A

key pathway implicated in the inflammatory cascade of HS is the complement system,

specifically the C5a/C5aR axis. Complement component 5a (C5a) is a potent pro-inflammatory

mediator that, upon binding to its receptor (C5aR), triggers the recruitment and activation of

neutrophils and other immune cells, leading to chronic inflammation and tissue damage. Both

Vilobelimab and INF904 are novel therapeutics that target this C5a/C5aR signaling pathway,

offering a promising targeted approach for the management of HS.

Mechanism of Action
Vilobelimab and INF904 both modulate the C5a/C5aR pathway, but through distinct

mechanisms. Vilobelimab is a monoclonal antibody that directly binds to and neutralizes
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circulating C5a, while INF904 is a small molecule that antagonizes the C5a receptor.

Vilobelimab is a first-in-class monoclonal anti-human complement factor C5a antibody.[1][2] It

highly and effectively blocks the biological activity of C5a by binding to it directly.[1][2] This

action prevents C5a from interacting with its receptor, thereby inhibiting the downstream

inflammatory cascade.[3] An important feature of Vilobelimab's mechanism is its high

selectivity for C5a, which leaves the formation of the membrane attack complex (C5b-9) intact,

an essential component of the innate immune system's defense against pathogens.[1][2][4]

INF904 is an orally administered, small-molecule inhibitor of the C5a receptor (C5aR1).[5][6][7]

[8] It binds to an allosteric site on C5aR1, antagonizing the binding of C5a and blocking the

induction of neutrophil activation.[6] As a small molecule, INF904 is designed for efficient tissue

penetration and offers the convenience of oral dosing.[5] Preclinical and Phase 1 studies have

shown that INF904 can achieve over 90% blockade of C5a-induced neutrophil activation.[6][7]

[9]

Caption: C5a/C5aR Signaling Pathway and Drug Targets.

Clinical Development and Efficacy
Both Vilobelimab and INF904 have demonstrated promising results in clinical trials for

hidradenitis suppurativa.

Vilobelimab
Vilobelimab has been evaluated in the SHINE study, a Phase 2b clinical trial.[3] While the

study did not meet its primary endpoint of Hidradenitis Suppurativa Clinical Response (HiSCR)

at week 16, potentially due to a high placebo response, post-hoc analyses revealed statistically

significant improvements in key disease manifestations, particularly draining tunnels.[3][10][11]

Following these results, a Phase 3 clinical program for Vilobelimab in HS patients with active

draining tunnels was initiated.[2][4]

Table 1: Summary of Vilobelimab Efficacy Data (SHINE Phase 2b Study)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15604136?utm_src=pdf-body
https://www.globenewswire.com/news-release/2024/09/25/2952848/0/en/InflaRx-Presents-Post-Hoc-Analysis-of-SHINE-Trial-of-Vilobelimab-in-Hidradenitis-Suppurativa-at-the-2024-European-Academy-of-Dermatology-and-Venereology-Congress.html
https://www.inflarx.de/Home/Investors/Press-Releases/Press-Release~2022-01-InflaRx-Initiates-Phase-III-Clinical-Program-with-Vilobelimab-in-Hidradenitis-Suppurativa~.html
https://www.globenewswire.com/news-release/2024/09/25/2952848/0/en/InflaRx-Presents-Post-Hoc-Analysis-of-SHINE-Trial-of-Vilobelimab-in-Hidradenitis-Suppurativa-at-the-2024-European-Academy-of-Dermatology-and-Venereology-Congress.html
https://www.inflarx.de/Home/Investors/Press-Releases/Press-Release~2022-01-InflaRx-Initiates-Phase-III-Clinical-Program-with-Vilobelimab-in-Hidradenitis-Suppurativa~.html
https://www.dermatologytimes.com/view/post-hoc-analysis-of-vilobelimab-in-hidradenitis-suppurativa-suggests-clinically-meaningful-benefits
https://www.benchchem.com/product/b15604136?utm_src=pdf-body
https://www.globenewswire.com/news-release/2024/09/25/2952848/0/en/InflaRx-Presents-Post-Hoc-Analysis-of-SHINE-Trial-of-Vilobelimab-in-Hidradenitis-Suppurativa-at-the-2024-European-Academy-of-Dermatology-and-Venereology-Congress.html
https://www.inflarx.de/Home/Investors/Press-Releases/Press-Release~2022-01-InflaRx-Initiates-Phase-III-Clinical-Program-with-Vilobelimab-in-Hidradenitis-Suppurativa~.html
https://www.biospace.com/inflarx-initiates-phase-iii-clinical-program-with-vilobelimab-in-hidradenitis-suppurativa
https://www.dermatologytimes.com/view/oral-c5ar-inhibitor-inf904-shows-early-efficacy-in-hs-and-csu-phase-2a-trials
https://www.inflarx.de/Home/Research---Development/INF904.html
https://www.hcplive.com/view/inf904-shows-strong-phase-2a-results-hs-csu-no-safety-signals
https://www.inflarx.de/Home/Investors/Press-Releases/11-2025-InflaRx-Reports-Positive-Phase-2a-Data-for-INF904-in-Hidradenitis-Suppurativa--HS--and-Chronic-Spontaneous-Urticaria--CSU-.html
https://www.inflarx.de/Home/Research---Development/INF904.html
https://www.dermatologytimes.com/view/oral-c5ar-inhibitor-inf904-shows-early-efficacy-in-hs-and-csu-phase-2a-trials
https://www.inflarx.de/Home/Research---Development/INF904.html
https://www.hcplive.com/view/inf904-shows-strong-phase-2a-results-hs-csu-no-safety-signals
https://www.dermatologytimes.com/view/inflarx-advances-inf904-for-csu-and-hs-with-phase-2a-study
https://www.benchchem.com/product/b15604136?utm_src=pdf-body
https://www.benchchem.com/product/b15604136?utm_src=pdf-body
https://www.benchchem.com/product/b15604136?utm_src=pdf-body
https://www.dermatologytimes.com/view/post-hoc-analysis-of-vilobelimab-in-hidradenitis-suppurativa-suggests-clinically-meaningful-benefits
https://www.dermatologytimes.com/view/post-hoc-analysis-of-vilobelimab-in-hidradenitis-suppurativa-suggests-clinically-meaningful-benefits
https://pubmed.ncbi.nlm.nih.gov/41081529/
https://academic.oup.com/bjd/advance-article/doi/10.1093/bjd/ljaf398/8284855
https://www.benchchem.com/product/b15604136?utm_src=pdf-body
https://www.inflarx.de/Home/Investors/Press-Releases/Press-Release~2022-01-InflaRx-Initiates-Phase-III-Clinical-Program-with-Vilobelimab-in-Hidradenitis-Suppurativa~.html
https://www.biospace.com/inflarx-initiates-phase-iii-clinical-program-with-vilobelimab-in-hidradenitis-suppurativa
https://www.benchchem.com/product/b15604136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Efficacy Endpoint
Vilobelimab (1200
mg)

Placebo Study Details

Reduction in Draining

Tunnels (dT)
-63.2%[12][13] -18.0%[12]

Post-hoc analysis at

16 weeks.

Complete Resolution

of dT (dT100)
40.9%[12][13] 13.0%[12][13]

3.1x relative

responder

improvement.[12][13]

Reduction in Total

Lesion Count (ANdT)
-50.41%[14] -25.34%[14]

Post-hoc analysis at

16 weeks.

Reduction in IHS4

Score
31.6% reduction[3] N/A

Post-hoc analysis at

16 weeks.

Modified HiSCR (m-

HiSCR) Response
54.5%[14] 26.1%[14]

Post-hoc analysis at

16 weeks in patients

with at least one dT at

baseline.

ANdT: Abscesses, Nodules, and Draining Tunnels; IHS4: International Hidradenitis Suppurativa

Score 4.

INF904
INF904 has shown early signs of efficacy in a Phase 2a clinical trial.[5] The open-label study

demonstrated rapid and meaningful reductions in inflammatory lesions.[5][7][15]

Table 2: Summary of INF904 Efficacy Data (Phase 2a Study)
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Efficacy
Endpoint

60 mg BID 90 mg BID 120 mg BID
All Doses
Combined

Study
Details

Mean

Abscess &

Nodule (AN)

Reduction

-4.2[15] -3.6[15] -8.1[5][15] -5.1[15] At week 4.

HiSCR50 at

Week 4
20%[15] 27%[15] 38%[15] 28%[15] -

HiSCR50 at

Week 8
25%[15] 44%[15] 63%[5][15] 44%[5][15]

4 weeks post-

treatment.

Pain

Reduction

(NRS30)

60%[15] 64%[15] 75%[15] 66%[15] At week 4.

DLQI

Improvement
-5.0[15] -2.9[15] -10.1[15] -5.6[15] At week 4.

BID: Twice daily; HiSCR50: Hidradenitis Suppurativa Clinical Response with at least a 50%

reduction; NRS30: At least a 30% reduction in the Numeric Rating Scale for pain; DLQI:

Dermatology Life Quality Index.

Experimental Protocols
Vilobelimab (SHINE Study)
The SHINE study was a prospective, randomized, double-blind, placebo-controlled, multi-

center Phase 2b trial that enrolled 177 patients with moderate to severe HS.[3][11][14][16]

Patients were randomized into five treatment arms: four different doses of Vilobelimab (400mg

Q4W, 800mg Q4W, 800mg Q2W, 1200mg Q2W) and a placebo group.[14] The primary

endpoint was the proportion of patients achieving HiSCR at week 16.[10][11]

INF904 (Phase 2a Study)
The Phase 2a trial of INF904 was an open-label, multi-center basket study that included

patients with HS.[5][7][9] The HS cohort consisted of 29 evaluable patients across three dosing
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arms: 60 mg, 90 mg, and 120 mg twice daily (BID) for a 4-week treatment period, followed by a

4-week observation period.[5][9][15] The primary endpoints were safety and pharmacokinetics,

with efficacy as an exploratory endpoint.[5][7]

Vilobelimab SHINE Phase 2b Workflow INF904 Phase 2a Workflow

Screening & Enrollment
(N=177 Moderate-to-Severe HS)

Randomization

Vilobelimab 400mg Q4W Vilobelimab 800mg Q4W Vilobelimab 800mg Q2W Vilobelimab 1200mg Q2W Placebo

16-Week Treatment Period

Primary Endpoint Assessment
(HiSCR at Week 16)

Screening & Enrollment
(N=29 Evaluable HS)

Dosing Cohorts
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.dermatologytimes.com/view/oral-c5ar-inhibitor-inf904-shows-early-efficacy-in-hs-and-csu-phase-2a-trials
https://www.dermatologytimes.com/view/inflarx-advances-inf904-for-csu-and-hs-with-phase-2a-study
https://marketchameleon.com/articles/b/2025/11/11/inf904-phase-2a-hs-csu-results
https://www.dermatologytimes.com/view/oral-c5ar-inhibitor-inf904-shows-early-efficacy-in-hs-and-csu-phase-2a-trials
https://www.hcplive.com/view/inf904-shows-strong-phase-2a-results-hs-csu-no-safety-signals
https://www.benchchem.com/product/b15604136?utm_src=pdf-body-img
https://www.benchchem.com/product/b15604136?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. InflaRx Presents Post Hoc Analysis of SHINE Trial of [globenewswire.com]

2. Press Release [inflarx.de]

3. dermatologytimes.com [dermatologytimes.com]

4. InflaRx Initiates Phase III Clinical Program with Vilobelimab in Hidradenitis Suppurativa -
BioSpace [biospace.com]

5. dermatologytimes.com [dermatologytimes.com]

6. INF904 [inflarx.de]

7. hcplive.com [hcplive.com]

8. 11-2025-InflaRx Reports Positive Phase 2a Data for INF904 in Hidradenitis Suppurativa
(HS) and Chronic Spontaneous Urticaria (CSU) [inflarx.de]

9. dermatologytimes.com [dermatologytimes.com]

10. Vilobelimab to improve clinical outcomes of moderate-to-severe hidradenitis suppurativa
through an adjunctive effect on draining tunnels: Results of the SHINE double-blind, placebo-
controlled randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

11. academic.oup.com [academic.oup.com]

12. dermatologytimes.com [dermatologytimes.com]

13. InflaRx N.V. Showcases Promising Vilobelimab Data for Pyoderma Gangrenosum and
Hidradenitis Suppurativa at AAD 2025 Annual Meeting | Nasdaq [nasdaq.com]

14. ovid.com [ovid.com]

15. Market Chameleon [marketchameleon.com]

16. Press Release [inflarx.de]

To cite this document: BenchChem. [Comparative Analysis of Vilobelimab and INF904 in
Hidradenitis Suppurativa]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604136#comparative-analysis-of-vilobelimab-and-
inf904-in-hidradenitis-suppurativa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.globenewswire.com/news-release/2024/09/25/2952848/0/en/InflaRx-Presents-Post-Hoc-Analysis-of-SHINE-Trial-of-Vilobelimab-in-Hidradenitis-Suppurativa-at-the-2024-European-Academy-of-Dermatology-and-Venereology-Congress.html
https://www.inflarx.de/Home/Investors/Press-Releases/Press-Release~2022-01-InflaRx-Initiates-Phase-III-Clinical-Program-with-Vilobelimab-in-Hidradenitis-Suppurativa~.html
https://www.dermatologytimes.com/view/post-hoc-analysis-of-vilobelimab-in-hidradenitis-suppurativa-suggests-clinically-meaningful-benefits
https://www.biospace.com/inflarx-initiates-phase-iii-clinical-program-with-vilobelimab-in-hidradenitis-suppurativa
https://www.biospace.com/inflarx-initiates-phase-iii-clinical-program-with-vilobelimab-in-hidradenitis-suppurativa
https://www.dermatologytimes.com/view/oral-c5ar-inhibitor-inf904-shows-early-efficacy-in-hs-and-csu-phase-2a-trials
https://www.inflarx.de/Home/Research---Development/INF904.html
https://www.hcplive.com/view/inf904-shows-strong-phase-2a-results-hs-csu-no-safety-signals
https://www.inflarx.de/Home/Investors/Press-Releases/11-2025-InflaRx-Reports-Positive-Phase-2a-Data-for-INF904-in-Hidradenitis-Suppurativa--HS--and-Chronic-Spontaneous-Urticaria--CSU-.html
https://www.inflarx.de/Home/Investors/Press-Releases/11-2025-InflaRx-Reports-Positive-Phase-2a-Data-for-INF904-in-Hidradenitis-Suppurativa--HS--and-Chronic-Spontaneous-Urticaria--CSU-.html
https://www.dermatologytimes.com/view/inflarx-advances-inf904-for-csu-and-hs-with-phase-2a-study
https://pubmed.ncbi.nlm.nih.gov/41081529/
https://pubmed.ncbi.nlm.nih.gov/41081529/
https://pubmed.ncbi.nlm.nih.gov/41081529/
https://academic.oup.com/bjd/advance-article/doi/10.1093/bjd/ljaf398/8284855
https://www.dermatologytimes.com/view/inflarx-presents-efficacy-and-safety-data-on-vilobelimab-at-aad-2025
https://www.nasdaq.com/articles/inflarx-nv-showcases-promising-vilobelimab-data-pyoderma-gangrenosum-and-hidradenitis
https://www.nasdaq.com/articles/inflarx-nv-showcases-promising-vilobelimab-data-pyoderma-gangrenosum-and-hidradenitis
https://www.ovid.com/journals/jaade/abstract/10.1016/j.jaad.2025.05.1345~63527-vilobelimab-safety-in-hidradenitis-suppurativa?redirectionsource=fulltextview
https://marketchameleon.com/articles/b/2025/11/11/inf904-phase-2a-hs-csu-results
https://www.inflarx.de/Home/Investors/Press-Releases/Press-Release~2024-09-InflaRx-Presents-Post-Hoc-Analysis-of-SHINE-Trial-of-Vilobelimab-in-Hidradenitis-Suppurativa-at-the-2024-European-Academy-of-Dermatology-and-Venereology-Congress~.html
https://www.benchchem.com/product/b15604136#comparative-analysis-of-vilobelimab-and-inf904-in-hidradenitis-suppurativa
https://www.benchchem.com/product/b15604136#comparative-analysis-of-vilobelimab-and-inf904-in-hidradenitis-suppurativa
https://www.benchchem.com/product/b15604136#comparative-analysis-of-vilobelimab-and-inf904-in-hidradenitis-suppurativa
https://www.benchchem.com/product/b15604136#comparative-analysis-of-vilobelimab-and-inf904-in-hidradenitis-suppurativa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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